molecular formula C11H7ClN2S B090668 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 17969-48-1

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B090668
CAS RN: 17969-48-1
M. Wt: 234.71 g/mol
InChI Key: CECOBIWITUICNO-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a chemical that features a thiazole ring, a common structure in various organic compounds, which is substituted with a 4-chlorophenyl group and an acetonitrile moiety. Thiazoles and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can involve ring transformation reactions, as seen in the preparation of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden-4-yliden)acetonitrile derivatives . These compounds were synthesized from 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, indicating that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related thiazole compounds has been studied, such as the 1:1 adduct formed between 2-(4-chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid and acetonitrile . This study revealed normal bond lengths and a short intramolecular S...O interaction, which could be relevant when considering the structural characteristics of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, the photochemical decarboxylation of 2-phenyl-Δ^2-thiazoline-4-carboxylic acid in acetonitrile leads to the formation of thiazole, thiazoline, and benzonitrile . This suggests that 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile may also participate in photochemical reactions under similar conditions.

Physical and Chemical Properties Analysis

The electrochemical behavior of thiazole derivatives in acetonitrile solutions has been explored, such as the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole-1,1-dioxide and its interaction with metal cations . These studies provide insights into the redox properties and potential interactions with ions that could be relevant for understanding the physical and chemical properties of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile.

Scientific Research Applications

Photochemical Transformations

  • 2-Phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid, when irradiated in acetonitrile, leads to the production of corresponding thiazole, thiazoline, and benzonitrile. This showcases the potential of photochemical reactions in transforming similar chemical structures (Suzuki et al., 1976).

Synthesis Methods

  • An efficient method for the condensation of aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile has been demonstrated, emphasizing the importance of such compounds in organic synthesis (Kavitha et al., 2019).
  • The synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide as starting materials presents an alternative method for creating similar compounds (Ferreira & Figueroa-Villar, 2014).

Molecular Characterization

  • The analysis of spectroscopic, quantum chemical calculations, and molecular docking on bioactive molecules similar to 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile highlights the compound's potential in antimicrobial activity and other biological applications (Viji et al., 2020).

Potential in Antitumor Research

  • The study of compounds like 2-amino-2-thiazoline, which have structural similarities, in the synthesis of fused heterocyclic derivatives, reveals their potential in developing anti-tumor activities (Wardakhan et al., 2011).

Synthesis of Related Compounds

  • The development of urea, thiourea, and selenourea derivatives with thiazole moieties, similar to 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile, has been explored for their antioxidant activity, underscoring the versatility of these compounds (Reddy et al., 2015).

Safety And Hazards

The compound “2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile” is fatal if swallowed, toxic in contact with skin, and toxic if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECOBIWITUICNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352494
Record name [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile

CAS RN

17969-48-1
Record name [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-bromo-1-(4-chlorophenyl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (1.51 g, yield 75%). 1H NMR (300 MHz, CDCl3) δ 7.84 (d, J=8.8 Hz, 2H), 7.49 (s, 1H), 7.43 (d, J=8.8 Hz, 2H), 4.18 (s, 2H). MS (ESI) m/z: Calculated for C11H7ClN2S: 234.00. found: 235.0 (M+H)+.
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